2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide
Description
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylpropanoylamino group, and two prop-2-ynyl groups attached to a benzamide core
Properties
IUPAC Name |
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-6-10-22(11-7-2)17(23)15-12-14(8-9-16(15)20)13-21-18(24)19(3,4)5/h1-2,8-9,12H,10-11,13H2,3-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMPVCZQHKABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)N(CC#C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The following is a general outline of the synthetic route:
Preparation of the Benzamide Core: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylpropanoylamino Group: This step involves the reaction of the intermediate with 2,2-dimethylpropanoic acid or its derivatives under appropriate conditions.
Addition of Prop-2-ynyl Groups: The final step involves the alkylation of the intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzamide: Lacks the prop-2-ynyl groups.
5-chloro-2-[(2,2-dimethylpropanoylamino)methyl]-N,N-dimethylbenzamide: Contains dimethyl groups instead of prop-2-ynyl groups.
Uniqueness
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide is unique due to the presence of both the chloro group and the prop-2-ynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
